molecular formula C4H4N6S2 B13782987 4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione CAS No. 64369-17-1

4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione

Cat. No.: B13782987
CAS No.: 64369-17-1
M. Wt: 200.3 g/mol
InChI Key: KCEXEVSZRWRKGX-UHFFFAOYSA-N
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Description

4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. This compound is characterized by the presence of both triazole and thiadiazole rings, which contribute to its diverse chemical reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with various reagents. One common method includes the reaction with hydrazonoyl halides, which leads to the formation of triazolothiadiazines . The reaction conditions often involve refluxing in ethanol with a catalyst such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a variety of substituted triazole-thiadiazole compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and thiadiazole derivatives, such as:

Uniqueness

What sets 4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione apart is its combined triazole and thiadiazole rings, which provide a unique scaffold for various chemical reactions and biological activities. This dual-ring structure enhances its potential as a versatile compound in scientific research and industrial applications .

Properties

CAS No.

64369-17-1

Molecular Formula

C4H4N6S2

Molecular Weight

200.3 g/mol

IUPAC Name

4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C4H4N6S2/c5-10-3(7-8-4(10)11)2-1-6-9-12-2/h1H,5H2,(H,8,11)

InChI Key

KCEXEVSZRWRKGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=N1)C2=NNC(=S)N2N

Origin of Product

United States

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